molecular formula C24H25NO3 B6511241 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 929504-64-3

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No.: B6511241
CAS No.: 929504-64-3
M. Wt: 375.5 g/mol
InChI Key: SKIYLAKCGHCQLB-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H25NO3 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.18344366 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-14-19(12-13-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIYLAKCGHCQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article delves into the synthesis, biological assessments, and mechanisms of action related to this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The compound is characterized by its unique structure, which integrates a benzofuran moiety with a cyclohexanecarboxamide group. The structural formula is as follows:

C20H25NO3\text{C}_{20}\text{H}_{25}\text{N}O_{3}

This compound features a benzofuran ring, which has been widely studied for its diverse pharmacological properties. The presence of the methyl and benzoyl substituents enhances its potential biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

In Vitro Studies:

  • A study assessing the activity of related benzofurans demonstrated IC50 values ranging from 0.49 µM to 68.9 µM against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23 .
  • The most potent derivatives exhibited over a 2-fold increase in activity compared to standard chemotherapeutics, indicating strong antiproliferative effects.
CompoundCell LineIC50 (µM)Mechanism of Action
4bA5491.48Induces apoptosis
15aNCI-H232.52Inhibits VEGFR-2
16aNCI-H232.53Cell cycle arrest and apoptosis

The anticancer activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, as evidenced by increased Annexin V staining in treated cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant alterations in cell cycle progression, effectively halting the proliferation of cancer cells .
  • VEGFR-2 Inhibition : The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is critical for preventing tumor angiogenesis, which is essential for tumor growth and metastasis .

Case Studies

Several case studies have been documented regarding the efficacy of benzofuran derivatives in cancer treatment:

  • Study on NSCLC :
    • Researchers synthesized a series of benzofuran derivatives and evaluated their efficacy against NSCLC cell lines.
    • Results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced cytotoxicity compared to others, with IC50 values significantly lower than conventional treatments.
  • Mechanistic Insights :
    • Further investigations into the apoptotic pathways revealed that the most active compounds induced apoptosis through both intrinsic and extrinsic pathways, suggesting a multifaceted approach to cancer therapy.

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